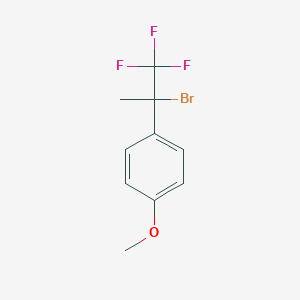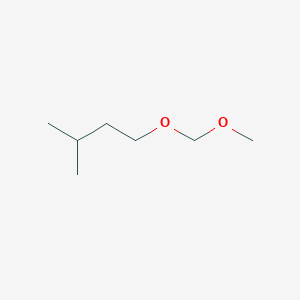
3-Bromo-6-nitro-2,5-diphenyl-1H-1lambda~4~,4-dithiin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-nitro-2,5-diphenyl-1H-1lambda~4~,4-dithiin-1-one is a complex organic compound characterized by its unique structure, which includes bromine, nitro, and diphenyl groups attached to a dithiin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-nitro-2,5-diphenyl-1H-1lambda~4~,4-dithiin-1-one typically involves multiple steps, starting with the formation of the dithiin ring This can be achieved through the cyclization of appropriate precursors under controlled conditionsFor instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-nitro-2,5-diphenyl-1H-1lambda~4~,4-dithiin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination and nitric acid (HNO₃) for nitration are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-Bromo-6-nitro-2,5-diphenyl-1H-1lambda~4~,4-dithiin-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromo-6-nitro-2,5-diphenyl-1H-1lambda~4~,4-dithiin-1-one involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The dithiin ring structure provides a stable framework that can interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Bromo-6-nitro-2,5-diphenyl-1H-1lambda~4~,4-dithiin-1-one is unique due to its specific combination of functional groups and ring structure. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced reactivity or stability, depending on the context of its use.
Properties
| 76629-81-7 | |
Molecular Formula |
C16H10BrNO3S2 |
Molecular Weight |
408.3 g/mol |
IUPAC Name |
5-bromo-2-nitro-3,6-diphenyl-1,4-dithiine 1-oxide |
InChI |
InChI=1S/C16H10BrNO3S2/c17-15-14(12-9-5-2-6-10-12)23(21)16(18(19)20)13(22-15)11-7-3-1-4-8-11/h1-10H |
InChI Key |
DWKAVBYMYODWQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(S(=O)C(=C(S2)Br)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


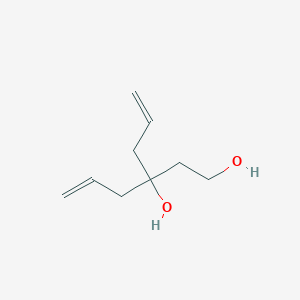
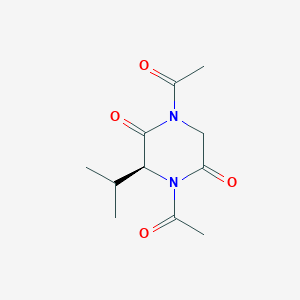
![2,6-Dibromo-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B14433942.png)
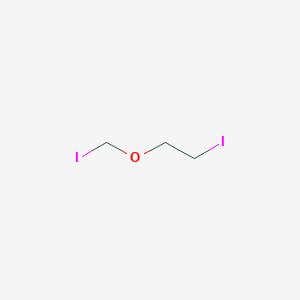

![2-[2-(2-Sulfanylphenyl)sulfanylethylsulfanyl]benzenethiol](/img/structure/B14433958.png)
